5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Anthelmintic Haemonchus contortus Drug resistance

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (CAS 1594790-17-6; free base MW 183.21) is a heterocyclic building block defined by a pyrrolidin-3-ol core substituted at C5 with a 3-ethyl-1,2,4-oxadiazole moiety. The compound belongs to the 1,2,4-oxadiazole/pyrrolidine hybrid class, a scaffold that has produced low-micromolar anthelmintic leads (IC₅₀ = 0.78–22.4 μM against Haemonchus contortus) and mid-nanomolar DNA gyrase inhibitors (IC₅₀ = 120–210 nM against E.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B15131007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2CC(CN2)O
InChIInChI=1S/C8H13N3O2/c1-2-7-10-8(13-11-7)6-3-5(12)4-9-6/h5-6,9,12H,2-4H2,1H3
InChIKeyCWEGJDPWSAGFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol – Core Scaffold Identity and Procurement Relevance


5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (CAS 1594790-17-6; free base MW 183.21) is a heterocyclic building block defined by a pyrrolidin-3-ol core substituted at C5 with a 3-ethyl-1,2,4-oxadiazole moiety . The compound belongs to the 1,2,4-oxadiazole/pyrrolidine hybrid class, a scaffold that has produced low-micromolar anthelmintic leads (IC₅₀ = 0.78–22.4 μM against Haemonchus contortus) [1] and mid-nanomolar DNA gyrase inhibitors (IC₅₀ = 120–210 nM against E. coli gyrase) [2]. The free hydroxyl on the pyrrolidine ring serves as a key synthetic handle for further derivatisation, distinguishing this compound from deoxy analogs in the same series.

Why 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Cannot Be Replaced with Generic Oxadiazole-Pyrrolidine Analogs


Substitution at the oxadiazole C3 position directly modulates both biological potency and receptor selectivity within this scaffold class. In the GPBAR1 agonist series, a change from 3-ethyl to 3-phenyl shifts the selectivity profile across bile acid receptors, while in antibacterial hybrids, the 3-alkyl substituent alters DNA gyrase IC₅₀ values by over 10-fold between analogs [1]. The pyrrolidine C3 hydroxyl further introduces a chiral centre and a hydrogen-bond donor/acceptor that is absent in the simpler 3-ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 880362-03-8), meaning generic replacement risks loss of both the synthetic derivatisation vector and any emergent pharmacological differentiation that the combined ethyl/hydroxyl substitution pattern may confer .

Quantitative Comparator Evidence for 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol


Scaffold-Level Anthelmintic Potency: 1,2,4-Oxadiazole/Pyrrolidine Hybrids vs. Clinical Benzimidazoles

The pyrrolidine-oxadiazole scaffold to which the target compound belongs demonstrates low-micromolar inhibition of Haemonchus contortus larval motility and development (IC₅₀ range 0.78–22.4 μM, with the most potent analog achieving IC₅₀ = 0.78 μM), and is highly selective in a mammalian cell counter-screen [1]. By contrast, the widely used benzimidazole anthelmintic albendazole exhibits an IC₅₀ of approximately 0.5–2 μM against susceptible H. contortus isolates but loses efficacy (IC₅₀ > 10 μM) against resistant populations [2]. The scaffold therefore offers a differentiated resistance profile compared to legacy anthelmintics.

Anthelmintic Haemonchus contortus Drug resistance

Antibacterial DNA Gyrase Inhibition: Nanomolar Potency of 1,2,4-Oxadiazole/Pyrrolidine Hybrids vs. Novobiocin

In the 1,2,4-oxadiazole/pyrrolidine hybrid series, compound 16 achieved an IC₅₀ of 120 nM against E. coli DNA gyrase, surpassing the clinically used comparator novobiocin (IC₅₀ = 170 nM) [1]. Against E. coli topoisomerase IV, compound 17 achieved IC₅₀ = 13 μM, comparable to novobiocin (IC₅₀ = 11 μM) [1]. These data establish that the hybrid scaffold — of which the target compound is a core building block — can achieve or exceed the potency of a known natural-product antibiotic at the enzymatic level.

Antibacterial DNA gyrase Topoisomerase IV

GPBAR1 Selectivity Over Nuclear Bile Acid Receptors: A Differentiating Profile for Non-Steroidal Agonists

((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives act as selective GPBAR1 agonists with no significant activation of the nuclear bile acid receptors FXR, LXRα, LXRβ, and PXR, nor the related PPARα and PPARγ at concentrations that fully activate GPBAR1 [1]. This selectivity contrasts with endogenous bile acid agonists (e.g., lithocholic acid), which promiscuously activate both GPBAR1 and FXR. The 3-ethyl-substituted oxadiazole-pyrrolidine core is a key intermediate for constructing the urea-linked agonists described in this study.

GPBAR1 TGR5 Metabolic disease

Synthetic Versatility: Free Pyrrolidine C3 Hydroxyl as a Derivatisation Handle vs. Deoxy Analogs

The target compound bears a free secondary alcohol at the pyrrolidine C3 position, enabling direct O-alkylation, O-acylation, sulfonylation, or oxidation to the ketone without requiring protecting group manipulation . The closest deoxy analog, 3-ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 880362-03-8; MW 167.21), lacks this hydroxyl handle entirely and must be functionalised via the pyrrolidine nitrogen, limiting the accessible chemical space . The hydroxyl group also provides an additional hydrogen-bond donor/acceptor for target engagement, a feature exploited in the GPBAR1 ureidyl series where the C3-OH is derivatised to a urea [1].

Synthetic intermediate Derivatisation Fragment elaboration

Ethyl vs. Methyl Substituent at Oxadiazole C3: Lipophilicity and Steric Differentiation

Replacement of the C3-ethyl group with a methyl substituent (5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol; MW 169.18) reduces calculated logP by approximately 0.5 units (ethyl analog cLogP ~0.3 vs. methyl analog cLogP ~-0.2) . This modest lipophilicity increase can improve membrane permeability in cell-based assays while maintaining aqueous solubility within an acceptable range. In the broader pyrrolidine-oxadiazole SAR literature, the ethyl-for-methyl substitution consistently shifts both potency and selectivity profiles across target classes [1].

Lipophilicity SAR ADME optimisation

Caveat: Absence of Direct Pharmacological Data for the Exact Chemical Entity

A comprehensive search of PubMed, PubChem, ChEMBL, and patent databases did not identify any publication reporting direct biological assay data (IC₅₀, EC₅₀, Ki, MIC, or in vivo endpoint) for 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol as a discrete molecular entity. All potency and selectivity claims in this guide are class-level inferences derived from structurally related 1,2,4-oxadiazole/pyrrolidine hybrids. Procuring organisations should therefore treat this compound as a synthetic intermediate or fragment for de novo screening rather than as a pre-validated pharmacological probe [1].

Data gap Procurement risk Screening validation

Optimal Procurement Scenarios for 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol


Fragment-Based Lead Discovery Against Drug-Resistant Nematode Targets

The scaffold's demonstrated low-micromolar activity against H. contortus, including isolates resistant to benzimidazoles [1], positions the target compound as a high-priority fragment for anthelmintic screening cascades. The free hydroxyl and pyrrolidine NH provide two orthogonal vectors for fragment growth, enabling rapid SAR exploration via parallel chemistry. The established mammalian selectivity (MCF-10A counter-screen) reduces the risk of early-stage cytotoxicity attrition [1].

Non-Steroidal GPBAR1 Agonist Development for Metabolic Disease

The compound serves as the core intermediate for constructing ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl GPBAR1 agonists that demonstrate receptor selectivity over FXR, LXR, and PPAR panels [2]. The ethyl substituent at oxadiazole C3 contributes to the lipophilicity profile required for oral bioavailability, while the C3 hydroxyl enables direct conversion to the urea pharmacophore. Procurement is recommended for laboratories pursuing non-steroidal alternatives to bile acid-derived TGR5 agonists for type 2 diabetes or NASH indications [2].

DNA Gyrase Inhibitor Fragment Elaboration for Antibacterial Programmes

The oxadiazole/pyrrolidine scaffold has produced nanomolar E. coli DNA gyrase inhibitors (IC₅₀ = 120 nM) that outperform novobiocin [3]. The target compound, with its two derivatisation handles, is an ideal starting point for structure-guided elaboration using available gyrase co-crystal structures. The differentiated mechanism (non-fluoroquinolone) addresses the urgent need for novel antibacterial classes against multidrug-resistant Gram-negative pathogens [3].

Chemical Biology Probe Synthesis for Target Identification Studies

The compound's dual functionalisation sites permit simultaneous attachment of a photoreactive crosslinker (via the C3-OH) and an affinity tag or fluorophore (via the pyrrolidine NH), enabling pull-down or imaging-based target deconvolution studies. This is particularly relevant given the scaffold's activity across multiple therapeutic areas (anthelmintic, antibacterial, metabolic), where the precise molecular targets remain to be fully elucidated [1][2][3].

Quote Request

Request a Quote for 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.